![molecular formula C12H18N2O2S B4020993 2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B4020993.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid
Description
Synthesis Analysis
The synthesis of derivatives related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]hexanoic acid involves base-catalyzed condensation of beta-aroylpropionic acid, thiourea, and aldehyde in ethanol. Structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR and IR. Notably, this method has been utilized to produce compounds with potential anti-inflammatory activities, highlighting the compound's relevance in medicinal chemistry research (Bahekar & Shinde, 2004).
Molecular Structure Analysis
The molecular structure of derivatives has been characterized using various techniques, including H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods help elucidate the compound's crystal structure and confirm its synthesis. For example, a novel compound was synthesized and characterized, demonstrating the methodological advancements in understanding the molecular framework of such chemicals (Liang Fu-b, 2014).
Chemical Reactions and Properties
The chemical reactivity of these compounds under different conditions has been extensively studied. This includes examining their behavior in the presence of various reagents and under different synthesis conditions, leading to the development of a range of derivatives with varied properties. Such studies are crucial for expanding the application scope of these compounds in synthetic and medicinal chemistry (Dave & Patel, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a crucial role in determining the practical applications of these compounds. Research indicates that modifications in the molecular structure can significantly impact these properties, thereby influencing the compound's utility in various chemical processes (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical groups, and potential for forming complexes with metals, are essential for understanding the compound's behavior in chemical reactions. Studies have shown that these compounds can form stable complexes with rare earth metals, indicating their potential in materials science and coordination chemistry (Qu et al., 2006).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-5-6-10(11(15)16)17-12-13-8(2)7-9(3)14-12/h7,10H,4-6H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUCMKVHMGZUEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NC(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]hexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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